REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:12])[CH2:7][CH:6]([OH:8])[CH2:5][C:4]([CH3:10])([CH3:9])[NH+:3]1[O-:11].OO.Cl.S(=O)(O)[O-].[Na+].[C:21](=O)([O-])O.[K+]>CC(C)=O.[Cu]Cl>[CH3:21][O:11][N:3]1[C:2]([CH3:12])([CH3:1])[CH2:7][CH:6]([OH:8])[CH2:5][C:4]1([CH3:10])[CH3:9] |f:3.4,5.6|
|
Name
|
|
Quantity
|
17.8 g
|
Type
|
reactant
|
Smiles
|
CC1([NH+](C(CC(C1)O)(C)C)[O-])C
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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CC(=O)C
|
Name
|
|
Quantity
|
34 g
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
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S([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[K+]
|
Name
|
copper (I) chloride
|
Quantity
|
0.49 g
|
Type
|
catalyst
|
Smiles
|
[Cu]Cl
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
in a range of 5° C. to 55° C
|
Type
|
WAIT
|
Details
|
After 2 hours
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
an extraction
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated by a rotary evaporator
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CON1C(CC(CC1(C)C)O)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |